Bis(3,4-epoxycyclohexylmethyl) adipate

Catalog No.
S661372
CAS No.
3130-19-6
M.F
C20H30O6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,4-epoxycyclohexylmethyl) adipate

CAS Number

3130-19-6

Product Name

Bis(3,4-epoxycyclohexylmethyl) adipate

IUPAC Name

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2

InChI Key

DJUWPHRCMMMSCV-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

Canonical SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

Synthesis and Characterization:

Bis(3,4-epoxycyclohexylmethyl) adipate, also known as EP6128, UVR-6128, and Syna Epoxy 28E, is a chemical compound with the formula C20H30O6. It is synthesized by reacting adipic acid with 3,4-epoxycyclohexylmethanol. The resulting product is a colorless to slightly yellow viscous liquid [].

Applications in Polymer Science:

Bis(3,4-epoxycyclohexylmethyl) adipate is primarily used as a reactive diluent in epoxy resin formulations. It acts as a plasticizer, lowering the viscosity of the resin without compromising its mechanical properties []. This allows for easier processing and application of the epoxy resin, making it more suitable for various industrial applications, such as coatings, adhesives, and composites.

Potential Uses in Biomedical Research:

Studies suggest that Bis(3,4-epoxycyclohexylmethyl) adipate may have potential applications in the field of biomedicine. Research has explored its use as a:

  • Drug carrier: The epoxy groups in the molecule can be used to attach therapeutic agents, allowing for targeted drug delivery [].
  • Biocompatible material: The cyclohexane rings in the molecule may contribute to its biocompatibility, making it potentially suitable for use in implants and other medical devices [].

Bis(3,4-epoxycyclohexylmethyl) adipate is a colorless liquid compound with the molecular formula C20H30O6 and a molecular weight of approximately 366.45 g/mol. It is primarily utilized as an intermediate in the production of epoxy resins and coatings, particularly for food packaging materials due to its favorable properties such as good adhesion and chemical resistance . The compound exhibits a viscosity range of 400-750 centipoise, making it suitable for various applications in polymer chemistry.

  • Limited information exists on the specific hazards of BECHA.
  • As a general precaution, epoxy compounds can cause skin irritation and allergic reactions [].
  • Always refer to safety data sheets (SDS) provided by suppliers for specific handling guidelines.

  • Cationic Ring-Opening Polymerization: This process occurs when the compound is exposed to cationic initiators, leading to the formation of crosslinked polymer networks. The reaction can be influenced by the type and concentration of chain transfer agents used.
  • Anhydride Curing: The compound can be cured with anhydrides such as 4-methyl hexahydrophthalic anhydride, facilitating the formation of epoxy resins with enhanced thermal and mechanical properties. This reaction typically requires elevated temperatures and a catalyst .
  • Thermal Degradation: At high temperatures, bis(3,4-epoxycyclohexylmethyl) adipate undergoes thermal degradation, which results in a decrease in molar mass through random chain scission.

The synthesis of bis(3,4-epoxycyclohexylmethyl) adipate can be achieved through several methods:

  • Epoxidation: The primary method involves the epoxidation of di(2-cyclohexenyl) adipate using hydrogen peroxide or other oxidizing agents. This process transforms the dicycloolefin precursor into the desired epoxy compound .
  • Microchannel Reactor Technology: A more recent method includes using microchannel reactors for continuous production, which enhances yield and purity while simplifying operational procedures. This method addresses challenges such as high reaction temperatures and low product yields .

Bis(3,4-epoxycyclohexylmethyl) adipate finds applications across various industries:

  • Epoxy Resins: It serves as a monomer for synthesizing high-performance epoxy resins known for their thermal stability and moisture resistance.
  • Coatings: The cured form of this compound is used in coatings due to its excellent adhesion properties and resistance to chemicals and moisture.
  • Optical

Research into interaction studies involving bis(3,4-epoxycyclohexylmethyl) adipate primarily focuses on its reactivity with other compounds during polymerization processes. The interactions with various initiators and curing agents are crucial for optimizing its use in resin formulations. Understanding these interactions helps improve the performance characteristics of the resulting materials .

Several compounds share structural similarities with bis(3,4-epoxycyclohexylmethyl) adipate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Bis(2,3-epoxycyclohexyl) etherContains two epoxy groups but lacks ester linkagesGenerally lower viscosity than bis(3,4-epoxycyclohexylmethyl) adipate
Epoxidized soybean oilDerived from natural sources with multiple functional groupsBiodegradable; used in eco-friendly applications
Glycidyl methacrylateContains an acrylate group alongside an epoxy groupHigh reactivity; used in UV-curable coatings

Bis(3,4-epoxycyclohexylmethyl) adipate stands out due to its dual epoxy functionality combined with an ester backbone, providing unique mechanical properties and reactivity profiles not found in many similar compounds.

XLogP3

2.3

UNII

3006WLL1W8

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 70 of 131 companies with hazard statement code(s):;
H302 (78.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (18.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (18.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3130-19-6

Wikipedia

Bis(3,4-epoxycyclohexylmethyl) adipate

General Manufacturing Information

Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types